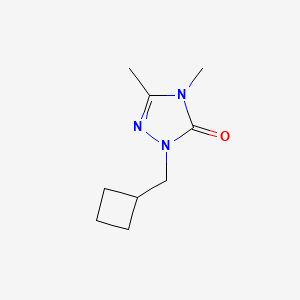

![molecular formula C20H20N4O2 B2918859 1-([2,4'-Bipyridin]-4-ylmethyl)-3-(4-methoxybenzyl)urea CAS No. 2319636-26-3](/img/structure/B2918859.png)

1-([2,4'-Bipyridin]-4-ylmethyl)-3-(4-methoxybenzyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

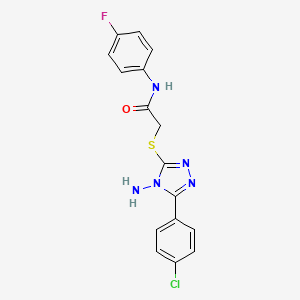

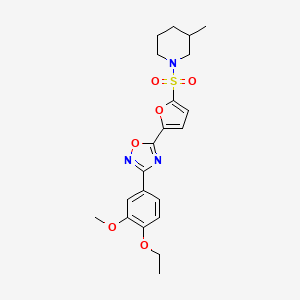

The compound is a urea derivative with a 2,4’-bipyridinylmethyl group and a 4-methoxybenzyl group. Urea derivatives are known for their wide range of biological activities and are used in various fields of medicinal and organic chemistry . The 2,4’-bipyridinylmethyl group might contribute to the compound’s ability to form complexes with metal ions, while the 4-methoxybenzyl group could potentially enhance the compound’s lipophilicity, which might affect its biological activity .

Molecular Structure Analysis

The compound likely has a planar structure due to the presence of the bipyridine and urea moieties. The methoxy group on the benzyl moiety might introduce some steric hindrance .Chemical Reactions Analysis

Urea derivatives can undergo a variety of reactions, including hydrolysis, condensation, and substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the bipyridine moiety might make the compound capable of forming complexes with metal ions .Wissenschaftliche Forschungsanwendungen

Solar Energy Conversion

This compound has potential applications in solar energy conversion, particularly in the development of molecular solar thermal (MOST) energy storage materials . These materials can store solar energy and release it upon demand, which is crucial for creating sustainable energy solutions. The structural design of such compounds, including “1-([2,4’-Bipyridin]-4-ylmethyl)-3-(4-methoxybenzyl)urea”, can significantly influence their energy storage density and efficiency.

Molecular Electronics

In the realm of molecular electronics, this compound could be used to create single-molecule junctions that act as molecular switches, diodes, and transistors . These components are essential for the miniaturization of electronic devices and could lead to the development of new types of computing systems that are more efficient and consume less power.

Supramolecular Chemistry

Supramolecular chemistry explores the use of non-covalent interactions for various applications, including the analysis and separation of chemical compounds, and the design of new materials . “1-([2,4’-Bipyridin]-4-ylmethyl)-3-(4-methoxybenzyl)urea” could play a role in the development of supramolecular assemblies that are fundamental for creating highly selective sensors and innovative materials.

Herbicides

The viologens, which are derivatives of 4,4’-bipyridine, have been used as herbicides . While specific information on the herbicidal activity of “1-([2,4’-Bipyridin]-4-ylmethyl)-3-(4-methoxybenzyl)urea” is not readily available, its structural similarity to known herbicidal compounds suggests potential applications in this field.

Electrochromism

Compounds related to “1-([2,4’-Bipyridin]-4-ylmethyl)-3-(4-methoxybenzyl)urea” have been studied for their electrochromic properties . These properties are valuable for creating smart windows, displays, and mirrors that can change color or transparency in response to an electrical stimulus.

Organic Synthesis

The compound’s structural components, such as the 4-methoxybenzyl group, are used in organic synthesis, particularly in the preparation of esters . These esters are valuable intermediates in the synthesis of various organic molecules, indicating that “1-([2,4’-Bipyridin]-4-ylmethyl)-3-(4-methoxybenzyl)urea” could be a useful reagent in synthetic chemistry.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-3-[(2-pyridin-4-ylpyridin-4-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c1-26-18-4-2-15(3-5-18)13-23-20(25)24-14-16-6-11-22-19(12-16)17-7-9-21-10-8-17/h2-12H,13-14H2,1H3,(H2,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPJNTDJLLPWJDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-({[2,4'-Bipyridine]-4-yl}methyl)-1-[(4-methoxyphenyl)methyl]urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2918784.png)

![4-chloro-3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2918786.png)

![5-[(3,4-dimethoxyphenyl)methyl]-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2918787.png)

![Methyl 3-(4-(benzylsulfonyl)butanamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2918792.png)

![2-Cyclopropyl-5-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2918799.png)